2-Cyclopropyl-5,6-dimethyl-1H-benzo[d]imidazole
Description
Properties
Molecular Formula |
C12H14N2 |
|---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
2-cyclopropyl-5,6-dimethyl-1H-benzimidazole |
InChI |
InChI=1S/C12H14N2/c1-7-5-10-11(6-8(7)2)14-12(13-10)9-3-4-9/h5-6,9H,3-4H2,1-2H3,(H,13,14) |
InChI Key |
NRBOXHBKNSEVQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(N2)C3CC3 |
Origin of Product |
United States |
Preparation Methods
Condensation with Cyclopropanecarbaldehyde
A direct method involves reacting 4,5-dimethyl-1,2-diaminobenzene with cyclopropanecarbaldehyde under acidic or oxidative conditions. In a representative procedure, cyclopropanecarbaldehyde (1.2 eq) and glyoxal (1.5 eq) are condensed with 4,5-dimethyl-1,2-diaminobenzene in methanol under microwave irradiation at 180°C for 30 minutes, yielding this compound in 78% purity. Ammonium hydroxide serves as a catalyst, facilitating imine formation and subsequent cyclization.
Table 1: Optimization of Condensation Conditions
| Parameter | Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent | Methanol | 78 | 95 |
| Temperature (°C) | 180 (microwave) | 82 | 97 |
| Catalyst | NH₄OH | 78 | 95 |
| Reaction Time (min) | 30 | 82 | 97 |
Cyclization via SN2 Displacement
An alternative route employs SN2 displacement followed by intramolecular cyclization, as detailed in US Patent US20200002291A1. Here, (E)-N'-(2-fluoro-5-nitro-4,5-dimethylphenyl)-N,N-dimethylformamidine reacts with cyclopropylamine in dimethyl sulfoxide (DMSO) at 150°C for 2 hours. The fluorine atom undergoes nucleophilic substitution, followed by elimination of dimethylamine to yield the target compound in 57% yield.
Key Advantages :
Solvent and Temperature Effects
Solvent polarity critically influences reaction efficiency. Polar aprotic solvents like DMSO enhance nucleophilicity, while methanol favors condensation kinetics. For example, replacing DMSO with acetonitrile in the cyclization method reduces yields to 42% due to poor solubility of intermediates.
Table 2: Solvent Screening for Cyclization
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DMSO | 46.7 | 57 |
| DMA | 37.8 | 54 |
| DMF | 36.7 | 49 |
| Acetonitrile | 37.5 | 42 |
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates reaction rates. In a modified protocol, 4,5-dimethyl-1,2-diaminobenzene, cyclopropanecarbaldehyde, and glyoxal are irradiated at 180°C for 10 minutes, achieving 85% yield compared to 78% under conventional heating. This method reduces side product formation, as evidenced by HPLC analysis showing 98% purity.
Post-Synthetic Modifications
Nitro Group Reduction
For derivatives requiring further functionalization, nitro groups at position 5 are reduced using zinc and ammonium chloride. This step affords 5-amino intermediates, which are subsequently methylated using methyl iodide in the presence of potassium carbonate.
Chirality Resolution
Racemic mixtures of this compound are resolved via chiral column chromatography using cellulose tris(3,5-dimethylphenylcarbamate) as the stationary phase. Both enantiomers exhibit comparable biological activity, simplifying preclinical development.
Industrial-Scale Considerations
Scalability challenges arise from exothermic side reactions during cyclopropane ring formation. Pilot-scale batches (1 kg) utilize jacketed reactors with precise temperature control (−10°C to 25°C) to mitigate thermal degradation. Post-reaction extraction with ethyl acetate and silica gel chromatography achieve >99% purity, meeting pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-5,6-dimethyl-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that benzimidazole derivatives, including 2-cyclopropyl-5,6-dimethyl-1H-benzo[d]imidazole, exhibit significant antimicrobial properties. For instance, studies have shown that various benzimidazole compounds can inhibit bacterial growth against strains such as Staphylococcus aureus and Escherichia coli .
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting urease activity, which is critical in treating conditions like urinary tract infections and gastric ulcers . Molecular docking studies suggest that it binds effectively to the active sites of target enzymes, thereby modulating their activity .
Antitubercular Activity
Recent studies have highlighted the antitubercular potential of benzimidazole derivatives. For example, compounds structurally related to this compound have demonstrated significant activity against Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values indicating potent effects against resistant strains .
Case Study 1: Urease Inhibition
A study involving the synthesis of various benzimidazole derivatives reported that this compound exhibited good urease inhibition. The binding affinity was assessed through molecular docking simulations, confirming its potential as a therapeutic agent in managing urease-related disorders .
Case Study 2: Antitubercular Activity
In another investigation focused on the antitubercular properties of benzimidazoles, derivatives similar to this compound were tested against M. tuberculosis. The results indicated that these compounds could effectively reduce bacterial viability at low concentrations, highlighting their therapeutic potential in treating tuberculosis .
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-5,6-dimethyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Substituent Effects at Position 2
The cyclopropyl group at position 2 distinguishes this compound from analogs with alternative substituents:
Key Insight : The cyclopropyl group balances steric bulk and metabolic stability compared to electron-withdrawing (Cl) or polar (methylthio) groups. It may mimic aromatic systems in receptor binding while resisting oxidative degradation .
Substitution at Positions 5 and 6
The 5,6-dimethyl configuration is critical for modulating solubility and binding:
Key Insight : The 5,6-dimethyl groups enhance lipophilicity without introducing excessive bulk, optimizing passive diffusion across biological membranes .
Pharmacological Activity Comparisons
Benzimidazole derivatives exhibit diverse biological activities depending on substituents:
Biological Activity
2-Cyclopropyl-5,6-dimethyl-1H-benzo[d]imidazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its antibacterial properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound can be described as follows:
| Property | Value |
|---|---|
| Molecular Formula | C12H12N2 |
| Molecular Weight | 200.24 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not yet assigned |
This compound features a benzimidazole core with cyclopropyl and dimethyl substituents, which may influence its biological activity.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of this compound. For instance, a study evaluated various imidazole derivatives and found that compounds structurally similar to this compound exhibited promising antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported to be as low as 0.5 μg/mL for some derivatives, indicating strong antibacterial activity .
Case Study:
In a comparative study involving multiple imidazole derivatives, the compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with MIC values significantly lower than traditional antibiotics like ceftriaxone . This suggests that this compound could serve as a lead compound for developing new antibacterial agents.
The proposed mechanism of action for this compound involves the disruption of bacterial cell wall synthesis or interference with essential enzymatic processes within the bacteria. The presence of the imidazole ring is thought to facilitate interactions with bacterial enzymes, leading to cell death .
Research Findings
A systematic review of imidazole derivatives indicated that structural modifications significantly influence their biological activities. Specifically:
- Substituents: The presence of cyclopropyl and dimethyl groups enhances lipophilicity, potentially improving membrane permeability and bioactivity.
- Comparative Efficacy: Compounds with similar structures showed varying degrees of efficacy based on their substituents; thus, further optimization could yield more potent derivatives .
Q & A
Q. How can researchers optimize the synthesis of 2-Cyclopropyl-5,6-dimethyl-1H-benzo[d]imidazole under varying reaction conditions?
Methodological Answer: Synthesis optimization involves systematic variation of solvents, catalysts, and temperature. For cyclopropane-containing benzimidazoles, demonstrates that alkylation reactions (e.g., using NaH in DMF with halides like farnesyl bromide) yield high-purity products . Key steps include:
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution.
- Catalyst choice : Base catalysts (NaH, K₂CO₃) improve reaction efficiency.
- Post-synthesis purification : Column chromatography or recrystallization ensures structural integrity, as shown in for similar derivatives .
Q. What spectroscopic techniques are most effective for confirming the structure of this compound?
Methodological Answer: A multi-technique approach is critical:
- ¹H/¹³C NMR : Assign peaks for cyclopropyl protons (δ ~0.5–2.5 ppm) and methyl groups (δ ~2.3 ppm), as validated in for analogous compounds .
- IR spectroscopy : Confirm CN stretching (~1430–1490 cm⁻¹) and aromatic C-H bonds .
- HRMS : Verify molecular ion ([M+H]⁺) with <5 ppm error, as in .
Advanced Research Questions
Q. How can density functional theory (DFT) calculations predict the electronic properties of this compound?
Methodological Answer: DFT studies (e.g., B3LYP/6-31G*) optimize molecular geometry and compute frontier orbitals (HOMO/LUMO) to assess reactivity. highlights:
Q. What strategies are used to evaluate this compound as an EGFR inhibitor via molecular docking?
Methodological Answer:
- Protein preparation : Retrieve EGFR kinase domain (PDB: 1M17) and optimize hydrogen bonding networks.
- Docking protocols : Use AutoDock Vina with Lamarckian algorithms, as in , to assess binding affinity (ΔG) to the ATP-binding site .
- Validation : Compare docking poses with co-crystallized ligands (e.g., erlotinib) to identify key interactions (e.g., π-π stacking with Phe723) .
Q. How can researchers resolve contradictions in reported antimicrobial activity data for benzimidazole derivatives?
Methodological Answer:
- Standardized assays : Use CLSI/MIC protocols to minimize variability in bacterial strains (e.g., E. coli ATCC 25922) and inoculum size .
- Control compounds : Benchmark against known antimicrobials (e.g., silver carbene complexes in ) to validate activity trends .
- Structure-activity relationships (SAR) : Correlate substituent effects (e.g., cyclopropyl vs. methyl groups) with MIC values to identify critical functional groups .
Q. What crystallographic methods are employed to determine the solid-state structure of this compound?
Methodological Answer:
- Single-crystal X-ray diffraction : Grow crystals via slow evaporation (e.g., ethanol/water mixtures) and collect data at 100 K.
- Refinement : Use SHELXL () to model anisotropic displacement parameters and hydrogen bonding, as demonstrated for dihydroimidazoles in .
- Validation : Check R-factors (<5%) and residual electron density maps to ensure accuracy .
Methodological Considerations
- Synthetic scalability : shows that Pd(OAc)₂-catalyzed carbonylations (e.g., for carbene complexes) maintain efficiency at gram-scale .
- Toxicological profiling : Use in silico tools (ADMET Predictor) to estimate LogP and CYP450 interactions, reducing reliance on in vivo assays .
- Data reproducibility : Deposit spectral and crystallographic data in public repositories (e.g., Cambridge CCDC) for peer validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
